Chapso

Catalog No.
S005153
CAS No.
82473-24-3
M.F
C32H59N2O8S+
M. Wt
630.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chapso

CAS Number

82473-24-3

Product Name

Chapso

IUPAC Name

3-[dimethyl-[3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate

Molecular Formula

C32H59N2O8S+

Molecular Weight

630.9 g/mol

InChI

InChI=1S/C32H58N2O8S/c1-20(7-10-29(39)33-13-6-14-34(4,5)18-23(36)19-43(40,41)42)24-8-9-25-30-26(17-28(38)32(24,25)3)31(2)12-11-22(35)15-21(31)16-27(30)37/h20-28,30,35-38H,6-19H2,1-5H3,(H-,33,39,40,41,42)/t20-,21+,22-,23?,24-,25+,26+,27-,28+,30+,31+,32-/m1/s1

InChI Key

GUQQBLRVXOUDTN-XOHPMCGNSA-N

SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propane sulfonate, chapso

Canonical SMILES

CC(CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Description

The exact mass of the compound Chapso is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chapso, also known as 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate, is a zwitterionic detergent commonly employed in various scientific research applications (). Its unique properties make it a valuable tool for researchers studying proteins and membranes.

Solubilization of Membrane Proteins

One of the primary applications of Chapso lies in its ability to solubilize membrane proteins. These proteins are embedded within the cell membrane, hindering their extraction and study. Chapso's mild detergent properties gently disrupt the membrane structure, allowing researchers to isolate and purify the desired membrane proteins while maintaining their functionality (). This characteristic makes Chapso particularly useful for studying the structure, function, and interactions of membrane proteins, which play crucial roles in various cellular processes.

Protein-Protein Interactions

Chapso can also be employed to study protein-protein interactions. Its mild nature minimizes protein denaturation, allowing researchers to investigate how proteins interact with each other under near-physiological conditions (). This information is vital for understanding cellular signaling pathways, enzyme regulation, and other biological processes that rely on protein-protein interactions.

Advantages of Chapso

Compared to other detergents used in protein research, Chapso offers several advantages. It exhibits a high affinity for proteins, minimizing the amount of detergent required for solubilization. Additionally, Chapso has a low critical micelle concentration (CMC), which refers to the minimum concentration at which it forms micelles (detergent aggregates). This allows researchers to work with lower detergent concentrations, reducing potential interference with protein function (). Furthermore, Chapso is compatible with various downstream applications, such as chromatography and mass spectrometry, making it a versatile tool for protein research.

Chapso, or 3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, is a zwitterionic surfactant that plays a crucial role in biochemical applications, particularly in the solubilization of biological macromolecules like proteins. Its structure features a quaternary ammonium group and a sulfonate group, making it similar to certain bile acids, such as taurodeoxycholic acid and taurochenodeoxycholic acid. Chapso is particularly effective in purifying membrane proteins, which are often challenging to solubilize due to their hydrophobic nature .

CHAPSO interacts with proteins and membranes through several mechanisms:

  • Electrostatic interactions: The zwitterionic nature of CHAPSO allows it to interact with both charged and uncharged groups on proteins and membranes [].
  • Hydrophobic interactions: The cholic acid moiety can interact with hydrophobic regions of proteins and membranes, helping to solubilize them [].
  • Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with polar groups on proteins and membranes, further stabilizing the interaction [].

By interacting with proteins and membranes in this way, CHAPSO can gently extract them from their natural environment without disrupting their structure or function. This allows researchers to study these molecules in isolation or in reconstituted systems.

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and eye protection when handling CHAPSO.
  • Respiratory irritant: Avoid inhaling CHAPSO dust. Wear a dust mask if necessary.
  • May be harmful if swallowed: Wash hands thoroughly after handling CHAPSO.
And protein interactions. It does not typically engage in hazardous reactions under normal conditions, making it a safe choice for laboratory use . Its zwitterionic nature enables it to interact favorably with both hydrophilic and hydrophobic regions of proteins, facilitating their solubilization without denaturing them .

Chapso exhibits significant biological activity as a non-denaturing detergent. It is particularly useful in protein purification processes, allowing for the effective extraction of membrane proteins that are otherwise insoluble in aqueous solutions. Studies have demonstrated its effectiveness in solubilizing liposomes and reconstituting transport proteins, highlighting its utility in biochemical research .

Chapso is widely used in various applications within biochemistry and molecular biology:

  • Protein Purification: It aids in isolating membrane proteins for further study.
  • Biochemical Assays: Its low UV absorbance allows for accurate monitoring of reactions involving proteins.
  • Drug Development: It serves as a component in formulations aimed at enhancing drug solubility and bioavailability .

Research involving Chapso has focused on its interactions with liposomes and membrane proteins. Studies have shown that it can effectively solubilize lipid bilayers, allowing for the reconstitution of functional protein complexes. This property makes it invaluable for studies on membrane dynamics and protein function .

Chapso shares structural similarities with several other zwitterionic detergents. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
CHAPS3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonateLacks hydroxyl group; used similarly for protein purification but may not be as effective for certain membrane proteins.
SDS (Sodium Dodecyl Sulfate)Sodium dodecyl sulfateAnionic detergent; denatures proteins, unlike Chapso which maintains protein structure.
Triton X-100OctylphenoxypolyethoxyethanolNon-ionic; less effective for membrane protein purification compared to Chapso due to higher hydrophobicity.
Tween 20Polysorbate 20Non-ionic; used for stabilizing emulsions rather than solubilizing proteins.

Chapso's unique hydroxyl group enhances its ability to interact with biomolecules while maintaining their functional integrity, distinguishing it from other detergents used in similar applications .

The critical micelle concentration represents the fundamental threshold concentration at which 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate molecules spontaneously organize into thermodynamically stable micellar aggregates. Extensive experimental investigations have consistently established the critical micelle concentration of this zwitterionic detergent in pure water at standard conditions (20-25°C) as approximately 8.0 millimolar, corresponding to 0.50 percent weight per volume [1] [2] [3] [4] [5] [6] [7].

The thermodynamic driving forces underlying micellization of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate are characterized by highly favorable entropic contributions that overcome modest enthalpic penalties. The standard Gibbs free energy of micellization has been determined to be -25.2 ± 1.5 kilojoules per mole at 25°C, indicating spontaneous aggregation under standard conditions [8]. This favorable free energy change results from the combination of a positive standard enthalpy of micellization (+2.8 ± 0.8 kilojoules per mole) and a substantial positive entropy term (+94 ± 5 joules per mole per kelvin) [8].

The endothermic nature of the micellization process reflects the energy required to disrupt the hydrogen-bonded water structure around the hydrophobic cholate moiety. However, this enthalpic cost is more than compensated by the large entropy increase associated with the release of ordered water molecules from the hydration shells of individual monomers during aggregate formation [9]. The hydrophobic effect, arising from the reorganization of water structure around the steroid backbone, contributes approximately -28.0 ± 2.0 kilojoules per mole to the overall free energy change, while electrostatic interactions involving the zwitterionic head group provide a smaller but significant contribution of +2.8 ± 1.0 kilojoules per mole [8].

Temperature dependence of the critical micelle concentration follows a characteristic U-shaped curve with a minimum occurring near 45 ± 5°C [8]. This behavior is consistent with the interplay between enthalpic and entropic contributions to the micellization process. The heat capacity change associated with micellization is negative (-180 ± 20 joules per mole per kelvin), reflecting the reduced thermal motion of water molecules upon their release from the hydration shells of monomeric detergent molecules [8].

Thermodynamic ParameterValueUnitsTemperature (°C)
Standard Gibbs Free Energy (ΔG°mic)-25.2 ± 1.5kJ/mol25
Standard Enthalpy (ΔH°mic)+2.8 ± 0.8kJ/mol25
Standard Entropy (ΔS°mic)+94 ± 5J/(mol·K)25
Heat Capacity Change (ΔCp)-180 ± 20J/(mol·K)25
Hydrophobic Contribution-28.0 ± 2.0kJ/mol25
Electrostatic Contribution+2.8 ± 1.0kJ/mol25

pH-Dependent Solubility Characteristics

The aqueous solubility and micellization behavior of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate exhibit remarkable stability across a broad pH range, reflecting the zwitterionic nature of its polar head group. The compound maintains optimal solubility (10.0 grams per liter) and consistent critical micelle concentration values (8.0 millimolar) throughout the physiologically relevant pH range of 5.0 to 8.0 [1] [4] [5]. This pH independence distinguishes it from purely ionic surfactants, which typically show significant variation in aggregation behavior with changing solution pH.

At acidic pH values below 4.0, slight decreases in solubility are observed due to partial protonation of the sulfonate group, reducing the overall charge density and hydrophilicity of the molecule. The critical micelle concentration increases marginally to 8.3 millimolar at pH 2.0, accompanied by a reduction in maximum solubility to 8.5 grams per liter. Conversely, at highly alkaline conditions (pH > 9.0), the solubility decreases to 9.0 grams per liter at pH 11.0, with a corresponding increase in critical micelle concentration to 8.4 millimolar.

The molecular basis for this pH stability lies in the zwitterionic structure of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate, which contains both permanently charged quaternary ammonium and sulfonate groups. The quaternary ammonium nitrogen remains positively charged across all pH values, while the sulfonate group maintains its negative charge except under extremely acidic conditions. This internal charge neutralization renders the molecule effectively nonionic in its aggregation behavior while maintaining sufficient hydrophilicity for high aqueous solubility [10].

pHSolubility (g/L)CMC (mM)StabilityComments
2.08.58.3ModerateSlight protonation effects
4.09.88.0ExcellentOptimal stability begins
6.010.08.0ExcellentOptimal performance
8.010.08.0ExcellentUpper optimal range
10.09.58.2ModerateReduced stability

Temperature-Specific Micellar Aggregation Patterns

The aggregation behavior of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate demonstrates complex temperature dependence that reflects the competing thermodynamic forces governing micelle formation. At low temperatures (4°C), the aggregation number is approximately 9 molecules per micelle, with a correspondingly higher critical micelle concentration of 8.5 millimolar due to reduced thermal energy available for overcoming the activation barriers to aggregation [11].

As temperature increases from 4°C to 37°C, the aggregation number gradually increases from 9 to 13 molecules per micelle, while the critical micelle concentration initially decreases to a minimum near 22°C (7.8 millimolar) before increasing again at higher temperatures [12] [13]. This behavior reflects the characteristic temperature dependence of surfactant aggregation, where increasing thermal energy initially facilitates micelle formation by disrupting water structure around hydrophobic regions, but eventually promotes micelle dissociation through enhanced molecular motion.

The micellar size increases proportionally with aggregation number, expanding from 2.8 nanometers at 4°C to 3.2 nanometers at physiological temperature (37°C) [11]. Further temperature elevation to 50°C and beyond results in continued increases in both aggregation number (15 molecules per micelle) and micellar radius (3.4 nanometers), approaching the cloud point temperature of 90°C where phase separation occurs [6] [7] [14].

The thermodynamic basis for these temperature-dependent aggregation patterns involves the interplay between enthalpy and entropy contributions to the micellization process. At lower temperatures, the process is primarily entropy-driven due to the release of structured water molecules from hydrophobic hydration shells. As temperature increases, enthalpic contributions become more significant, leading to the observed minimum in the critical micelle concentration versus temperature profile [8].

Temperature (°C)CMC (mM)Aggregation NumberMicelle Size (nm)
48.592.8
227.8113.0
378.2133.2
508.3153.4
708.8173.6

Interfacial Tension Modulation Mechanisms

The surface activity of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate arises from its amphiphilic molecular architecture, which enables effective reduction of interfacial tension through preferential adsorption at the air-water interface. At concentrations well below the critical micelle concentration, individual molecules orient with their hydrophilic zwitterionic head groups extending into the aqueous phase and their hydrophobic steroid backbones protruding toward the air phase [15].

The surface tension of pure water (72.8 millinewtons per meter at 25°C) decreases progressively with increasing 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate concentration, reaching approximately 38.2 millinewtons per meter at the critical micelle concentration (8.0 millimolar). This substantial reduction of 34.6 millinewtons per meter represents efficient interfacial tension modulation compared to conventional surfactants [16].

The molecular area occupied by each 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate molecule at the air-water interface decreases from approximately 208 Ångströms squared at very low concentrations to 22 Ångströms squared at the critical micelle concentration. This compression reflects increasing surface coverage and the rigid steroid backbone structure that limits close packing compared to flexible alkyl chain surfactants [17].

The mechanism of interfacial tension reduction involves several molecular-level processes. First, the displacement of water molecules from the interface by the hydrophobic steroid moiety reduces the cohesive energy of the interfacial region. Second, the orientation of polar head groups toward the aqueous phase maintains favorable electrostatic interactions while minimizing unfavorable hydrophobic-water contacts. Third, the zwitterionic nature of the head group provides optimal hydration without requiring counterion association [18].

Above the critical micelle concentration, further increases in detergent concentration produce minimal additional changes in surface tension, indicating saturation of the air-water interface and preferential partitioning of additional molecules into micellar aggregates rather than surface adsorption. The surface excess concentration reaches a plateau value of approximately 7.8 micromoles per square meter, corresponding to maximum surface coverage under these conditions [19].

Concentration (mM)Surface Tension (mN/m)Surface Excess (μmol/m²)Area per Molecule (Ų)
0.170.50.8208
2.052.44.835
8.038.27.522
15.037.57.722
25.037.07.821

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Irritant

Wikipedia

3-((3-cholamidopropyl)dimethylammonio)-2-hydroxy-1-propanesulfonate
Chapso

Dates

Last modified: 09-13-2023

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